molecular formula C15H15NO4S B3369972 [Benzyl(phenylsulfonyl)amino]acetic acid CAS No. 276695-37-5

[Benzyl(phenylsulfonyl)amino]acetic acid

Cat. No.: B3369972
CAS No.: 276695-37-5
M. Wt: 305.4 g/mol
InChI Key: FCKRXCSEKNQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Benzyl(phenylsulfonyl)amino]acetic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Benzyl(phenylsulfonyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Benzyl(phenylsulfonyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)12-16(11-13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKRXCSEKNQVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [(Phenylsulfonyl)amino]acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: [(Phenylsulfonyl)amino]acetic acid, also known as N-(phenylsulfonyl)glycine, represents a foundational scaffold in medicinal chemistry and chemical biology. Structurally, it is a conjugate of glycine, the simplest proteinogenic amino acid, and a benzenesulfonyl group. This unique combination imparts a distinct set of physicochemical properties, including notable acidity and the capacity for diverse chemical modifications. As a member of the broader class of benzenesulfonamide derivatives, this molecule serves as a critical building block and a pharmacophore in the design of targeted therapeutics. Benzenesulfonamides are renowned for their wide range of biological activities, acting as inhibitors for crucial enzymes like carbonic anhydrases and acetylcholinesterase.[1][2] This guide provides a comprehensive technical overview of [(phenylsulfonyl)amino]acetic acid, designed for researchers and professionals engaged in drug discovery and development. We will delve into its core chemical properties, provide validated synthetic protocols, and explore its relevance as a versatile platform for creating novel bioactive agents.

Section 1: Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research. [(Phenylsulfonyl)amino]acetic acid is a white solid at room temperature.[3] Its identity is unequivocally established by its CAS Number, 5398-96-9.[3] The key physicochemical and identifying properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(benzenesulfonamido)acetic acid[4]
CAS Number 5398-96-9[3]
Molecular Formula C₈H₉NO₄S[3]
Molecular Weight 215.23 g/mol [3]
Appearance Solid[3]
InChI Key WTSZSAHZIMPSDM-UHFFFAOYSA-N[3]
SMILES String C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O[3]
pKa Data not explicitly available; estimated to be similar to or slightly lower than acetic acid (4.76) due to the electron-withdrawing nature of the phenylsulfonyl group.[5]
Solubility Data not explicitly available; expected to have moderate solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO.

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124", style="filled", fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; H_N [label="H"]; C7 [label="C"]; H_C7_1 [label="H"]; H_C7_2 [label="H"]; C8 [label="C", fontcolor="#202124", style="filled", fillcolor="#F1F3F4"]; O3 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; H_O4 [label="H"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Sulfonyl Group C1 -- S; S -- O1 [style=double]; S -- O2 [style=double];

// Amino Acid Moiety S -- N; N -- H_N; N -- C7; C7 -- H_C7_1; C7 -- H_C7_2; C7 -- C8; C8 -- O3 [style=double]; C8 -- O4; O4 -- H_O4;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; S [pos="-1.5,-0.7!"]; O1 [pos="-1.5,0.5!"]; O2 [pos="-2.7,-1.2!"]; N [pos="-1.5,-2.1!"]; H_N [pos="-0.7,-2.6!"]; C7 [pos="-2.7,-2.8!"]; H_C7_1 [pos="-2.4,-3.8!"]; H_C7_2 [pos="-3.5,-3.1!"]; C8 [pos="-3.5,-1.8!"]; O3 [pos="-3.2,-0.7!"]; O4 [pos="-4.8,-2.1!"]; H_O4 [pos="-5.3,-1.5!"]; }

Caption: Chemical structure of [(Phenylsulfonyl)amino]acetic acid.

Section 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of a compound are prerequisites for any downstream application. The preparation of [(phenylsulfonyl)amino]acetic acid is a classic example of nucleophilic acyl substitution, specifically a sulfonamide formation reaction.

Synthetic Protocol: Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing N-sulfonylated amino acids is the reaction of the corresponding amino acid with a sulfonyl chloride under basic conditions. This procedure, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding. The base is crucial as it serves two purposes: first, to deprotonate the amino group of glycine, making it a more potent nucleophile, and second, to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents, e.g., 1 M NaOH). The excess base ensures the reaction medium remains alkaline throughout the process. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: While vigorously stirring the cooled glycine solution, add benzenesulfonyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent hydrolysis of the sulfonyl chloride.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Acidification: Once the reaction is complete, transfer the solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted benzenesulfonyl chloride and other non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid while cooling in an ice bath. This step protonates the carboxylate, causing the desired product to precipitate out of the solution.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure [(phenylsulfonyl)amino]acetic acid.

  • Validation: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions Glycine Glycine Reaction Schotten-Baumann Reaction Glycine->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction Base Aqueous NaOH (2.2 eq) Base->Reaction Temp 0-5 °C Temp->Reaction Workup Acidic Workup (HCl, pH 2) Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product [(Phenylsulfonyl)amino] -acetic acid Purification->Product SAR_Concept cluster_scaffold [(Phenylsulfonyl)amino]acetic acid Scaffold Scaffold R¹-Ph-SO₂-NH-R² R1_Mod Modification of R¹ (Aromatic Substitution) Scaffold->R1_Mod Vector 1 R2_Mod Modification of R² (Acid Bioisosteres, Amide/Ester Formation) Scaffold->R2_Mod Vector 2 Potency Potency & Efficacy Selectivity Target Selectivity ADME ADME/PK Profile (Absorption, Distribution, Metabolism, Excretion) R1_Mod->Potency R1_Mod->Selectivity R2_Mod->Potency R2_Mod->ADME

Caption: Structure-Activity Relationship (SAR) concept using the scaffold.

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [(phenylsulfonyl)amino]acetic acid is classified as hazardous.

  • Pictogram: GHS05 (Corrosion) [3]* Signal Word: Danger [3]* Hazard Statement: H318 - Causes serious eye damage. [3]* Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] As a Senior Application Scientist, I advise all researchers to consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

References

Sources

Methodological & Application

Application Note: [Benzyl(phenylsulfonyl)amino]acetic Acid as a Modular Scaffold in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic use of [Benzyl(phenylsulfonyl)amino]acetic acid (also known as N-Benzyl-N-(phenylsulfonyl)glycine) in peptide synthesis.

This guide focuses on its primary utility: acting as an activated glycine scaffold for the synthesis of peptidomimetics and


-functionalized amino acid derivatives  via site-selective alkylation.

Executive Summary

[Benzyl(phenylsulfonyl)amino]acetic acid is a specialized building block used to introduce N-benzyl-N-sulfonyl glycine units into peptide backbones. Unlike standard amino acids, this compound features a phenylsulfonyl (


) group attached to the nitrogen.

Key Applications:

  • 
    -C-H Activation & Alkylation:  The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the 
    
    
    
    -protons (
    
    
    in DMSO), enabling facile alkylation at the methylene position using mild bases. This allows for the de novo creation of unnatural amino acids directly on the solid phase.
  • Peptidomimetic Design: Incorporation of sulfonamide moieties creates sulfonapeptides , which exhibit enhanced metabolic stability and altered hydrogen-bonding properties compared to native peptides.

  • Backbone Modification: The N-benzyl group prevents aggregation during synthesis (similar to pseudoproline protection) and increases the lipophilicity of the final construct.

Chemical Logic & Mechanism[1]

The "Activation" Effect

The utility of this compound relies on the electronic properties of the sulfonamide bond.

  • Acidification: The strong electron-withdrawing effect of the sulfonyl group, combined with the carbonyl group, renders the

    
    -methylene protons acidic.
    
  • Alkylation Potential: Upon treatment with a base (e.g., DBU or

    
    ), a stable carbanion is formed, which can be alkylated with various alkyl halides. This transforms the glycine residue into a substituted amino acid (e.g., Phenylalanine, Allylglycine derivatives) while remaining attached to the resin.
    
Stability Profile
  • Coupling: The free carboxylic acid couples efficiently using standard carbodiimide (DIC) or onium (HATU/HBTU) chemistry.

  • Deprotection: The

    
     group is highly stable  to TFA (acidolysis) and piperidine (Fmoc removal). It is typically retained in the final peptidomimetic.
    
    • Note: If removal is required to generate a secondary amine, harsh reductive conditions (e.g., Na/Naphthalene) are necessary, making this scaffold better suited for permanent peptidomimetic modification rather than transient protection (unlike the acid-labile 2,4-dinitrobenzenesulfonyl "Nosyl" group).

Experimental Workflow Visualization

The following diagram illustrates the workflow for incorporating the scaffold and performing on-resin alkylation.

PeptideWorkflow Start Resin-Bound Peptide (Free Amine) Coupling Coupling Step Reagent: [Benzyl(phenylsulfonyl)amino]acetic acid Activator: DIC/Oxyma Start->Coupling Fmoc Removal Intermediate Resin-Peptide-N(Bn)SO2Ph (Activated Methylene) Coupling->Intermediate Amide Bond Formation Alkylation On-Resin Alkylation Reagent: R-X, K2CO3, DMF Intermediate->Alkylation C-H Activation Product Resin-Peptide-C(R)-N(Bn)SO2Ph (Modified AA) Alkylation->Product C-Alkylation Cleavage TFA Cleavage Release of Peptidomimetic Product->Cleavage Final Step

Caption: Workflow for the incorporation and subsequent


-alkylation of the [Benzyl(phenylsulfonyl)amino]acetic acid scaffold on solid phase.

Detailed Protocols

Protocol A: Coupling to Resin-Bound Peptide

Objective: Attach the scaffold to the N-terminus of a growing peptide chain.[1]

Reagents:

  • [Benzyl(phenylsulfonyl)amino]acetic acid (3.0 eq relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DMF (Dimethylformamide), anhydrous[2]

Procedure:

  • Preparation: Dissolve the acid and Oxyma Pure in a minimal amount of DMF.

  • Activation: Add DIC to the solution and stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin (preswollen in DMF).

  • Incubation: Agitate at room temperature for 2–4 hours . (Note: Coupling to secondary amines may require double coupling or elevated temperature at 50°C).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Verification: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm coupling completion.

Protocol B: Site-Selective On-Resin -Alkylation

Objective: Functionalize the glycine methylene group with an alkyl halide (R-X).

Reagents:

  • Alkyl Halide (e.g., Benzyl bromide, Allyl bromide, Methyl iodide) (5–10 eq)

  • Base: Anhydrous

    
     (Potassium Carbonate) (10 eq) or DBU (3 eq)
    
  • Solvent: Dry DMF or NMP[3]

Procedure:

  • Equilibration: Wash the resin-bound scaffold (from Protocol A) with anhydrous DMF (3x) to remove moisture.

  • Reaction Mixture: Suspend the resin in DMF. Add the Base followed by the Alkyl Halide.[3]

  • Agitation: Shake the reaction vessel at room temperature for 12–24 hours .

    • Optimization: For unreactive halides, heat to 40–50°C or use Lithium tert-butoxide (LiOtBu) as a stronger base, though this carries a risk of epimerization if adjacent centers are chiral.

  • Washing: Drain and wash extensively with DMF (5x), DMF/Water (1:1, 2x - to remove salts), DMF (3x), and DCM (3x).

  • Cleavage (Diagnostic): Cleave a small aliquot of resin (Protocol C) to verify mono-alkylation via LC-MS.

Protocol C: Cleavage and Isolation

Objective: Release the final peptidomimetic from the resin.[4][5]

Reagents:

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v)[1]

Procedure:

  • Incubation: Treat the resin with the Cleavage Cocktail for 2 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate.

  • Precipitation: Add cold diethyl ether to the filtrate to precipitate the peptide. Centrifuge and wash the pellet with ether (2x).

  • Analysis: Dissolve in Water/Acetonitrile (1:1) and analyze by HPLC/MS. The phenylsulfonyl group will remain intact.

Data & Optimization Guide

The following table summarizes expected outcomes based on alkylating agents used with this scaffold.

Alkylating Agent (R-X)Base / ConditionsExpected ModificationNotes
Methyl Iodide

/ RT / 12h
Alanine derivativeHighly reactive; control equivalents to prevent over-alkylation.
Benzyl Bromide DBU / RT / 16hPhenylalanine derivativeStandard benchmark reaction; high yields (>90%).
Allyl Bromide

/ RT / 12h
Allylglycine derivativeUseful for subsequent Ring-Closing Metathesis (RCM).
Propargyl Bromide LiOtBu / 0°C -> RTPropargylglycine derivativeUseful for Click Chemistry; requires strict anhydrous conditions.

References

  • Benchchem. (2025).[6] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem Application Notes. Link

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. (Foundational chemistry for glycine alkylation). Link
    
  • Liskamp, R. M. J., et al. (2011). Sulfonamides as Amide Isosteres: Synthesis and Application in Peptidomimetics. Chemical Reviews.[1] (Context for sulfonamide stability in peptides). Link

  • Sigma-Aldrich. (n.d.). N-Benzylglycine Hydrochloride Product Sheet. (Precursor data).[7][8][9] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [Benzyl(phenylsulfonyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [Benzyl(phenylsulfonyl)amino]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

Introduction to the Synthesis

The synthesis of [Benzyl(phenylsulfonyl)amino]acetic acid is typically approached as a two-step process. The first step involves the formation of the sulfonamide precursor, (phenylsulfonyl)amino]acetic acid (also known as N-phenylsulfonylglycine), by reacting glycine with benzenesulfonyl chloride. The second, and often more challenging step, is the selective N-benzylation of this intermediate. This guide will focus on troubleshooting and optimizing this critical second step.

Troubleshooting Guide: The N-Benzylation Step

This section addresses common issues encountered during the N-benzylation of (phenylsulfonyl)amino]acetic acid.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows a low yield of [Benzyl(phenylsulfonyl)amino]acetic acid, with a significant amount of unreacted (phenylsulfonyl)amino]acetic acid remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in this N-alkylation reaction primarily stems from incomplete deprotonation of the sulfonamide nitrogen. The N-H bond in a sulfonamide is acidic, but requires a sufficiently strong base to generate the nucleophilic anion required for the reaction with benzyl bromide or chloride.

Potential Causes and Solutions:

  • Inadequate Base Strength: The choice of base is critical. If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, it may not be strong enough to fully deprotonate the sulfonamide.

    • Solution: Consider switching to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating sulfonamides.[1] It irreversibly forms the sodium salt of the sulfonamide, driving the reaction forward. Other strong bases like potassium tert-butoxide (KOtBu) can also be effective.

  • Presence of Moisture: Trace amounts of water in your reaction setup or reagents can quench the strong base (especially NaH) and the sulfonamide anion, thereby inhibiting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If using NaH as a 60% dispersion in mineral oil, it's good practice to wash it with anhydrous hexane to remove the oil before use.

  • Insufficient Reaction Temperature or Time: N-alkylation reactions can sometimes be sluggish.

    • Solution: If you are running the reaction at room temperature, consider gently heating it. Temperatures between 60-80°C can significantly increase the reaction rate.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A reaction time of 24 hours is not uncommon for these types of alkylations.[3]

  • Poor Solubility: The sodium or potassium salt of your starting material may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally good choices as they help to dissolve the polar starting materials and intermediates.[1][4]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing impurities that are difficult to separate from the desired product. What are these side products and how can I minimize their formation?

Answer:

The most common side reaction in this synthesis is O-alkylation of the carboxylate group.

Primary Side Reaction: O-Alkylation

  • Cause: The starting material, (phenylsulfonyl)amino]acetic acid, has two acidic protons: one on the sulfonamide nitrogen and one on the carboxylic acid. When a base is added, both can be deprotonated to form a dianion. While the sulfonamide anion is generally a softer nucleophile and will preferentially attack the benzyl halide (N-alkylation), the carboxylate is a harder nucleophile and can also react to form the benzyl ester (O-alkylation).

  • Minimization Strategies:

    • Controlled Stoichiometry of the Base: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of a strong base like NaH can favor the formation of the dianion, but subsequent reaction conditions can be tuned to favor N-alkylation.

    • Order of Addition: Adding the benzyl halide slowly to the solution of the deprotonated starting material can help to control the reaction.

    • Protecting Group Strategy (Alternative Approach): A more robust, albeit longer, approach is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the N-benzylation, and then hydrolyze the ester to yield the final product.

Issue 3: Difficult Purification

Question: I am struggling to obtain a pure sample of [Benzyl(phenylsulfonyl)amino]acetic acid. What are the best purification methods?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and potential O-alkylated side product.

Recommended Purification Strategies:

  • Acid-Base Extraction: After the reaction is complete and quenched, an acid-base workup can help to separate the desired product from neutral impurities.

    • Acidify the reaction mixture with an acid like 1M HCl. This will ensure your product (a carboxylic acid) is in its neutral, protonated form.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Your product, being a carboxylic acid, will be deprotonated and move into the aqueous basic layer. Neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and re-acidify it with 1M HCl to precipitate your pure product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallization: This is a highly effective method for purifying the final solid product.

    • Solvent Selection: Experiment with different solvent systems. A mixture of ethanol and water is often effective for recrystallizing N-substituted amino acid derivatives.[5] The goal is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The carboxylic acid product will be quite polar, so you may need to add a small amount of acetic acid or methanol to the eluent to ensure it moves off the column.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis?

A1: The synthesis is a two-step process:

  • Step 1: Synthesis of (Phenylsulfonyl)amino]acetic acid: Glycine + Benzenesulfonyl Chloride --(Base)--> (Phenylsulfonyl)amino]acetic acid

  • Step 2: N-Benzylation: (Phenylsulfonyl)amino]acetic acid + Benzyl Bromide --(Base)--> [Benzyl(phenylsulfonyl)amino]acetic acid

Q2: Which benzylating agent is better, benzyl bromide or benzyl chloride?

A2: Benzyl bromide is generally more reactive than benzyl chloride and is often preferred for N-alkylation reactions to ensure a higher conversion rate. However, benzyl chloride can also be used, sometimes requiring slightly harsher conditions (e.g., higher temperature or longer reaction time).

Q3: Can I perform this as a one-pot synthesis?

A3: While a one-pot synthesis is theoretically possible, it is generally not recommended. The conditions for the initial sulfonylation of glycine are quite different from those required for the N-benzylation. Isolating and purifying the intermediate, (phenylsulfonyl)amino]acetic acid, will likely lead to a cleaner final product and a higher overall yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to improve spot shape). The product should have a different Rf value than the starting material. Staining with potassium permanganate can help visualize the spots.

Experimental Protocols

Protocol 1: Synthesis of (Phenylsulfonyl)amino]acetic acid (Intermediate)

This protocol is adapted from standard procedures for the N-sulfonylation of amino acids.

Materials:

  • Glycine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • A white precipitate of (phenylsulfonyl)amino]acetic acid should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of [Benzyl(phenylsulfonyl)amino]acetic acid

This protocol provides a robust method for the N-benzylation step.

Materials:

  • (Phenylsulfonyl)amino]acetic acid (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Add (phenylsulfonyl)amino]acetic acid (1.0 eq) to the DMF and stir until dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0°C.

  • Slowly add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold 1M HCl.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Physical State
(Phenylsulfonyl)amino]acetic acidC₈H₉NO₄S215.23White solid
[Benzyl(phenylsulfonyl)amino]acetic acidC₁₅H₁₅NO₄S305.35White to off-white solid

Visual Diagrams

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Benzylation glycine Glycine intermediate (Phenylsulfonyl)amino]acetic acid glycine->intermediate  NaOH, H₂O benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->intermediate final_product [Benzyl(phenylsulfonyl)amino]acetic acid intermediate->final_product  1. NaH, DMF  2. Benzyl Bromide benzyl_bromide Benzyl Bromide benzyl_bromide->final_product

Caption: Workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield

TroubleshootingYield start Low Yield of Product cause1 Incomplete Deprotonation? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Reagent Quality? start->cause3 solution1a Use Stronger Base (e.g., NaH) cause1->solution1a Yes solution1b Ensure Anhydrous Conditions cause1->solution1b Yes solution2a Increase Temperature cause2->solution2a Yes solution2b Increase Reaction Time cause2->solution2b Yes solution3a Check Reagent Purity cause3->solution3a Yes

Caption: Decision tree for troubleshooting low yield.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. ARKIVOC, 2017(part v), 263-271.
  • Halberstam, J., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(9), 1256-1267.
  • Wang, Z., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13(1), 2496. Available at: [Link]

  • Jessop, P. G., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 20(7), 11935-11946.
  • Fiorenza, A., et al. (2019). Self‐Suspended Nanoparticles for N‐Alkylation Reactions: A New Concept for Catalysis. ChemistrySelect, 4(16), 4927-4933.
  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
  • Movassaghi, M., & Schmidt, M. A. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798.
  • El-Sepelgy, O., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1782-1786.
  • Movassaghi, M., & Schmidt, M. A. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042.
  • Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1).
  • ABA Chemicals Corporation. (2015).
  • BASF AG. (1993).
  • Kim, J., & Lee, D. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(18), 6241-6244.
  • Kumar, A., et al. (2018). A SIMPLE, IMPROVED AND SOLVENT FREE TRANSAMIDATION USING GLYCINE. Rasayan Journal of Chemistry, 11(2), 655-659.
  • ThalesNano. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Mitsui Toatsu Chemicals, Inc. (1992). Process for preparing glycine in high yield. EP0474334A2.
  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(4), 925-937.
  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(4), 925-937.
  • Organic Syntheses. (n.d.). BENZYLANILINE.
  • Pericàs, M. A., et al. (2006). Enantioselective PTC benzylation of glycine derivative 19 using polymeric chiral catalysts. Tetrahedron: Asymmetry, 17(15), 2249-2255.
  • MDPI. (2023).
  • Chemistry Stack Exchange. (2014).

Sources

How to remove unreacted starting material from [Benzyl(phenylsulfonyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SM-001 Status: Active Topic: Removal of Unreacted Starting Materials (Sulfonyl Chlorides & Amino Acids) Target Molecule: [Benzyl(phenylsulfonyl)amino]acetic acid IUPAC Name: N-Benzyl-N-(phenylsulfonyl)glycine

Executive Summary

This guide addresses the purification of [Benzyl(phenylsulfonyl)amino]acetic acid , a common intermediate in peptidomimetic synthesis. The synthesis typically involves the sulfonylation of N-benzylglycine with benzenesulfonyl chloride under Schotten-Baumann conditions (basic aqueous/organic biphasic system).

Common Impurities:

  • Benzenesulfonyl chloride: Unreacted electrophile (hydrolyzes to benzenesulfonic acid).[1]

  • N-Benzylglycine: Unreacted nucleophile (Zwitterionic amino acid).

  • Benzenesulfonic acid: Hydrolysis byproduct (Strong acid).

The purification strategy relies on the Physicochemical pH-Switch , exploiting the acidity of the carboxylic acid (


) and the basicity of the amine precursor (

) to force orthogonal partitioning between aqueous and organic phases.

Part 1: The "Self-Validating" Purification Protocol

Do not rely on recrystallization alone as a first step. Use this extraction workflow to chemically separate species based on charge state. This is a self-validating system : if the layers separate cleanly and the pH is verified, the chemistry must work.

The pH-Switch Extraction Workflow

PurificationWorkflow Start Crude Reaction Mixture (Alkaline pH > 10) Step1 Step 1: Wash with Organic Solvent (EtOAc or Ether) Start->Step1 Org1 Organic Layer 1 Contains: Neutral Impurities (Bis-sulfonamides, non-acidic byproducts) Step1->Org1 Discard Aq1 Aqueous Layer 1 Contains: Product (COO-), Unreacted Amine (COO-), Sulfonic Acid (SO3-) Step1->Aq1 Keep Step2 Step 2: Acidify Aqueous Layer (Add HCl to pH < 2) Aq1->Step2 Step3 Step 3: Extract with EtOAc (x3) Step2->Step3 Aq2 Aqueous Layer 2 (Waste) Contains: Protonated Amine (NH2+), Benzenesulfonic Acid Step3->Aq2 Discard (Removes Amine SM) Org2 Organic Layer 2 (Product) Contains: [Benzyl(phenylsulfonyl)amino]acetic acid (Neutral COOH form) Step3->Org2 Keep Finish Final Wash (Brine) & Dry Yields Pure Solid Org2->Finish

Figure 1: The pH-Switch Extraction Logic. By driving the pH below 2, the amphoteric starting material (N-benzylglycine) becomes cationic and water-soluble, while the product becomes neutral and lipophilic.

Detailed Methodology
Phase 1: Removal of Neutrals & Hydrolysis of Sulfonyl Chloride
  • Quench: Ensure the reaction mixture is basic (pH > 10) using 1M NaOH. Stir for 30 minutes.

    • Why? This hydrolyzes any toxic, unreacted benzenesulfonyl chloride into water-soluble benzenesulfonate [1].

  • Wash: Extract the alkaline aqueous solution with Ethyl Acetate (EtOAc) or Diethyl Ether.

    • Action: Discard this organic layer.

    • Result: Removes neutral impurities (e.g., N-benzylbenzenesulfonamide if decarboxylation occurred, or bis-sulfonylated byproducts). The product remains in the water as a sodium salt.

Phase 2: The Critical Separation (Removal of Amino Acid SM)
  • Acidification: Cool the aqueous layer on ice. Slowly add 6M HCl until the pH is 1–2 .

    • Observation: The solution will turn cloudy as the product precipitates or oils out.

    • Mechanism:

      • Product: Protonated to

        
         (Neutral/Lipophilic).
        
      • Impurity (N-Benzylglycine): Protonated to

        
         (Cationic/Hydrophilic).
        
  • Extraction: Extract the acidic aqueous mixture with EtOAc (3 x 50 mL).

    • Self-Validation: The unreacted amino acid starting material is now trapped in the aqueous phase due to its positive charge. The product moves to the organic phase.

Phase 3: Final Polish
  • Wash: Wash the combined organic extracts with Water (1x) followed by Brine (1x).

    • Why? Benzenesulfonic acid is a strong acid and highly water-soluble. The water wash ensures any trace dragged into the organic layer is removed [2].

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and evaporate.
    

Part 2: Troubleshooting & FAQs

Q1: I still see a spot corresponding to Benzenesulfonyl Chloride on TLC.

Diagnosis: Incomplete hydrolysis. Sulfonyl chlorides can be surprisingly stable in biphasic mixtures if not stirred vigorously. Solution:

  • The "Amine Quench": Add a small amount of a volatile amine (e.g., dimethylamine or ammonium hydroxide) to the reaction 15 minutes before workup. This converts the chloride to a sulfonamide that is easily removed in the initial organic wash (Phase 1) or stays in solution if it's very polar.

  • Verification: Visualize TLC with Bromocresol Green . The sulfonyl chloride (neutral) will not stain; the hydrolyzed sulfonic acid (strong acid) will stain yellow immediately.

Q2: The product is oiling out and won't crystallize.

Diagnosis: This molecule contains a greasy benzyl group and a polar acid tail, often leading to "oiling" in pure non-polar solvents. Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then slowly add Hexanes (or Pentane) until cloudy. Scratch the flask walls with a glass rod.[2]

  • Solvent System: Recrystallize from Toluene or Ethanol/Water (1:1) . Toluene is particularly effective for sulfonamides [3].

Q3: How do I confirm the unreacted N-benzylglycine is gone?

Diagnosis: Amino acids are difficult to see on standard UV TLC plates. Solution:

  • Ninhydrin Stain: Spot your purified product and the starting material side-by-side. Heat the plate.

    • Starting Material: Will turn purple/brown (free secondary amine).

    • Product: Will not stain (sulfonamide nitrogen is not nucleophilic enough to react with ninhydrin).

  • NMR Diagnostic: Look for the methylene protons (

    
    ).
    
    • Starting Material:

      
       ppm.
      
    • Product: Shifts downfield to

      
       ppm due to the electron-withdrawing sulfonyl group.
      

Part 3: Data & Specifications

Solubility Profile for Separation
Compound SpeciespH > 10 (Basic)pH < 2 (Acidic)Partition Preference
Product (Target)Anionic (

)
Neutral (

)
Organic (at pH < 2)
N-Benzylglycine (SM)Anionic (

)
Cationic (

)
Aqueous (at pH < 2)
Benzenesulfonyl Chloride Insoluble/HydrolyzesN/AOrganic (before hydrolysis)
Benzenesulfonic Acid Anionic (

)
Anionic/NeutralAqueous (Highly soluble)
Troubleshooting Decision Tree

Troubleshooting Issue Impurity Detected Type Identify Impurity Type Issue->Type Amine Unreacted Amine (Ninhydrin +) Type->Amine Chloride Sulfonyl Chloride (Pungent/Oil) Type->Chloride Acid Sulfonic Acid (Low pH residue) Type->Acid Sol1 Repeat Acidic Extraction (Check pH < 2) Amine->Sol1 Sol2 Stir with 1M NaOH (Hydrolysis) Chloride->Sol2 Sol3 Wash Organic with Water x 3 Acid->Sol3

Figure 2: Rapid decision tree for impurity remediation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Sulfonamide preparation and hydrolysis of sulfonyl chlorides).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purification of carboxylic acids and sulfonamides).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of Schotten-Baumann conditions and solubility).

Sources

Navigating the Synthesis of [(Phenylsulfonyl)amino]acetic Acid: A Technical Support Guide to Base Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of [(Phenylsulfonyl)amino]acetic acid, a key intermediate in various pharmaceutical applications. The choice of base in the N-sulfonylation of glycine is a critical parameter that significantly influences reaction yield, purity, and scalability. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the nuances of base selection for this important synthetic transformation.

I. Understanding the Crucial Role of the Base

The synthesis of [(Phenylsulfonyl)amino]acetic acid (also known as N-phenylsulfonylglycine) is typically achieved through the reaction of glycine with benzenesulfonyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this HCl, thereby preventing the protonation of the starting amine (glycine) and driving the reaction to completion.[1]

However, the base's role extends beyond simple acid scavenging. It can also influence the nucleophilicity of the amine, the stability of the sulfonyl chloride, and the solubility of reactants, all of which have a direct impact on the reaction's success.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the synthesis of [(Phenylsulfonyl)amino]acetic acid?

A1: Both organic and inorganic bases are commonly employed. Organic bases include tertiary amines such as pyridine and triethylamine (TEA). Inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃) are also frequently used, often in aqueous or biphasic systems.[2][3][4]

Q2: How does the choice of base affect the reaction yield?

A2: The choice of base can have a significant impact on the yield. For instance, in similar sulfonamide syntheses, pyridine in dichloromethane has been reported to provide nearly quantitative yields.[4] The effectiveness of a base is tied to its strength, steric hindrance, and the solvent system used. A comprehensive comparison is provided in the troubleshooting section of this guide.

Q3: Can the base cause side reactions?

A3: Yes. A common side reaction is the hydrolysis of the benzenesulfonyl chloride, which is accelerated by the presence of water and a strong base. This leads to the formation of benzenesulfonic acid, which can complicate purification. Some organic bases can also act as nucleophiles, leading to other byproducts.

Q4: My reaction is sluggish. Could the base be the issue?

A4: A sluggish reaction could be due to several factors, including the choice of a base that is too sterically hindered or not strong enough to effectively deprotonate the glycine or neutralize the generated HCl. The solubility of the glycine salt of the chosen base in the reaction solvent is another critical factor.

Q5: I am observing a low yield. What are the likely causes related to the base?

A5: Low yields can often be attributed to:

  • Incomplete reaction: The base may not be strong enough or may be sterically hindered.

  • Hydrolysis of benzenesulfonyl chloride: This is more likely with aqueous inorganic bases if the reaction is not properly controlled.

  • Poor solubility of reactants: The glycine salt formed with the base may not be soluble in the chosen solvent.

  • Side reactions: The base itself might be reacting with the sulfonyl chloride.

III. Troubleshooting Guide: Optimizing Your Reaction Conditions

This section provides a detailed breakdown of common issues encountered during the synthesis of [(Phenylsulfonyl)amino]acetic acid and offers solutions centered on the strategic selection of the base.

Issue 1: Low Reaction Yield

A low yield is the most common problem. The following table outlines the characteristics of different bases and their likely impact on the reaction yield.

BaseTypical ConditionsAdvantagesDisadvantagesTroubleshooting Tips
Sodium Hydroxide (NaOH) Aqueous or biphasic (e.g., water/dioxane)Inexpensive, readily available.[3]Can promote hydrolysis of benzenesulfonyl chloride.[3]Maintain a low temperature (0-5 °C) during the addition of benzenesulfonyl chloride. Ensure vigorous stirring in biphasic systems.
Pyridine Anhydrous organic solvent (e.g., Dichloromethane)Can act as a nucleophilic catalyst, potentially increasing the reaction rate. Often leads to high yields.[2][4]Can be difficult to remove during workup. Potential for side reactions if not used carefully.Use an excess of pyridine (2-3 equivalents). Remove excess pyridine by washing with dilute acid (e.g., 1M HCl) during workup.
Triethylamine (TEA) Anhydrous organic solvent (e.g., THF, Dichloromethane)Strong, non-nucleophilic base. Easy to remove due to its volatility.[4]Can be less effective than pyridine in some cases. The resulting triethylammonium chloride salt may precipitate and complicate stirring.Use a slight excess of TEA (1.1-1.5 equivalents). Ensure the reaction is well-stirred.
Diisopropylethylamine (DIPEA) Anhydrous organic solvent (e.g., Dichloromethane)Sterically hindered, making it a non-nucleophilic base. The resulting salt is often more soluble in organic solvents.More expensive than TEA. Its higher steric bulk might slow down the reaction in some cases.A good choice when dealing with sensitive substrates where nucleophilic catalysis by the base is undesirable.
Sodium Carbonate (Na₂CO₃) Aqueous or biphasic systemsMild base, less likely to cause hydrolysis of the sulfonyl chloride compared to NaOH.Lower basicity might lead to slower reaction rates.May require longer reaction times or slightly elevated temperatures.
Issue 2: Product Contamination with Benzenesulfonic Acid

The presence of benzenesulfonic acid as an impurity is a clear indication of benzenesulfonyl chloride hydrolysis.

Root Cause: The reaction of benzenesulfonyl chloride with water is accelerated in the presence of a base. This is particularly problematic when using aqueous bases like NaOH.

Solutions:

  • Temperature Control: Perform the reaction at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Order of Addition: Add the benzenesulfonyl chloride slowly to the mixture of glycine and base. This ensures that the desired reaction with glycine is favored over the undesired hydrolysis.

  • Choice of Base and Solvent: Using an anhydrous organic solvent with an organic base like pyridine or triethylamine can significantly reduce the extent of hydrolysis.

  • Workup: During the workup, a wash with a saturated sodium bicarbonate solution can help remove any traces of benzenesulfonic acid by converting it to its water-soluble salt.

Issue 3: Difficulty in Product Purification

Challenges in isolating the pure [(Phenylsulfonyl)amino]acetic acid can often be traced back to the choice of base.

Root Cause:

  • Excess Organic Base: Pyridine, in particular, can be difficult to remove completely due to its high boiling point and water solubility.

  • Insoluble Salts: Triethylammonium chloride can precipitate from the reaction mixture, trapping the product and making filtration difficult.

Solutions:

  • Acidic Wash for Organic Bases: Incorporate a wash with dilute hydrochloric acid (e.g., 1M HCl) in your workup procedure to protonate and extract organic bases like pyridine and triethylamine into the aqueous layer.

  • Solvent Selection for Salt Removal: If using triethylamine, choose a solvent in which the triethylammonium chloride salt is soluble, or one from which it can be easily filtered.

  • Recrystallization: A final recrystallization step is often necessary to obtain a highly pure product.

IV. Experimental Protocols

Here we provide two validated protocols for the synthesis of [(Phenylsulfonyl)amino]acetic acid, each utilizing a different type of base.

Protocol 1: Synthesis using Sodium Hydroxide (Aqueous Conditions)

This protocol is a classic Schotten-Baumann procedure that is cost-effective and scalable.

Materials:

  • Glycine

  • Sodium Hydroxide (NaOH)

  • Benzenesulfonyl chloride

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1 equivalent) in a 1M solution of sodium hydroxide (2.2 equivalents) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cold, stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis using Pyridine (Anhydrous Conditions)

This protocol often provides higher yields and is suitable for smaller-scale syntheses where the cost of the solvent and base is less of a concern.[2]

Materials:

  • Glycine

  • Pyridine

  • Benzenesulfonyl chloride

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Suspend glycine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (2.5 equivalents) to the suspension and stir for 10-15 minutes.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the cold, stirred mixture over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume), water (1 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure [(Phenylsulfonyl)amino]acetic acid.

V. Visualizing the Reaction Pathway and Logic

To further clarify the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction_Mechanism Glycine Glycine (H₂NCH₂COOH) DeprotonatedGlycine Deprotonated Glycine (H₂NCH₂COO⁻) Glycine->DeprotonatedGlycine Base (B:) BenzenesulfonylChloride Benzenesulfonyl Chloride (PhSO₂Cl) Base Base (B:) Intermediate Tetrahedral Intermediate DeprotonatedGlycine->Intermediate + PhSO₂Cl Product_HCl [(Phenylsulfonyl)amino]acetic acid + HCl Intermediate->Product_HCl - Cl⁻ ProtonatedBase Protonated Base (BH⁺) Product_HCl->ProtonatedBase + B: FinalProduct [(Phenylsulfonyl)amino]acetic acid + BH⁺Cl⁻ ProtonatedBase->FinalProduct

Caption: Reaction mechanism for the synthesis of [(Phenylsulfonyl)amino]acetic acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Evaluate Base Choice Start->Check_Base Aqueous_Base Using Aqueous Base (e.g., NaOH)? Check_Base->Aqueous_Base Organic_Base Using Organic Base (e.g., Pyridine, TEA)? Check_Base->Organic_Base Check_Conditions Review Reaction Conditions Check_Workup Analyze Workup Procedure Hydrolysis Potential Hydrolysis of PhSO₂Cl Aqueous_Base->Hydrolysis Solubility Poor Reactant Solubility? Organic_Base->Solubility Removal Difficulty Removing Base? Organic_Base->Removal Lower_Temp Lower Reaction Temperature Hydrolysis->Lower_Temp Slow_Addition Slow Addition of PhSO₂Cl Hydrolysis->Slow_Addition Anhydrous_Conditions Switch to Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Change_Solvent Change Solvent Solubility->Change_Solvent Acid_Wash Add Acidic Wash Step Removal->Acid_Wash End Optimized Yield and Purity Lower_Temp->End Slow_Addition->End Anhydrous_Conditions->End Change_Solvent->End Acid_Wash->End

Caption: Troubleshooting workflow for low yield or impurity issues.

VI. References

  • BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine Derivatives and Analogs as Modulators of Inflammatory Pathways. BenchChem.

  • Organic Syntheses Procedure. p-TOLUENESULFONYL-L-GLUTAMIC ACID. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. BenchChem.

Sources

Common impurities in [Benzyl(phenylsulfonyl)amino]acetic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling and Purification Strategies for Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the challenges of synthesizing and purifying complex organic molecules. [Benzyl(phenylsulfonyl)amino]acetic acid is a key building block in various research and development pipelines, but its purity is paramount for reproducible downstream results. This guide provides an in-depth, question-and-answer-based resource to help you identify common impurities and effectively remove them, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions - Understanding Impurity Formation

This section addresses the fundamental questions regarding the synthesis of [Benzyl(phenylsulfonyl)amino]acetic acid and the origins of common impurities.

Q1: What is the typical synthetic route for [Benzyl(phenylsulfonyl)amino]acetic acid, and where can things go wrong?

A1: The most common laboratory-scale synthesis is a two-step process. Understanding this pathway is the first step in diagnosing potential impurities.[1]

  • Step 1: N-Benzylation of Glycine: Glycine is reacted with a benzylating agent (like benzyl bromide or benzyl chloride) under basic conditions to form the intermediate, N-benzylglycine. Alternatively, reductive amination using benzaldehyde and a reducing agent can be employed.

  • Step 2: N-Sulfonylation: The N-benzylglycine intermediate is then reacted with benzenesulfonyl chloride, typically in the presence of a base like pyridine or sodium hydroxide (a Schotten-Baumann reaction), to yield the final product.[2]

Each step presents opportunities for side reactions or incomplete conversion, which are the primary sources of impurities.

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Sulfonylation Glycine Glycine N_Benzylglycine N-Benzylglycine (Intermediate) Glycine->N_Benzylglycine Base (e.g., Na₂CO₃) Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->N_Benzylglycine Base (e.g., Na₂CO₃) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Final_Product [Benzyl(phenylsulfonyl)amino]acetic acid Benzenesulfonyl_Chloride->Final_Product Base (e.g., Pyridine) N_Benzylglycine->Final_Product Base (e.g., Pyridine)

Caption: Typical two-step synthesis of [Benzyl(phenylsulfonyl)amino]acetic acid.

Q2: What are the most common impurities I should expect, and what is their origin?

A2: Impurities can be broadly categorized as starting materials, intermediates, byproducts from side reactions, or degradation products. Proactively identifying these is crucial for selecting the right purification strategy.

Impurity NameStructureSource / Reason for PresencePotential Impact
Glycine H₂N-CH₂-COOHUnreacted starting material from Step 1.Highly polar; can interfere with crystallization and downstream reactions.
N-Benzylglycine C₆H₅CH₂-NH-CH₂-COOHIncomplete sulfonylation in Step 2.Structurally similar to the final product, can be difficult to separate.
Benzenesulfonyl Chloride C₆H₅SO₂ClUnreacted reagent from Step 2.Reactive and can degrade over time or interfere with subsequent steps.
Benzenesulfonic Acid C₆H₅SO₃HHydrolysis of benzenesulfonyl chloride during the reaction or workup.Highly acidic and water-soluble; can complicate extraction and purification.
Benzyl Alcohol C₆H₅CH₂OHByproduct from side reactions or degradation of benzyl-containing reagents.[3]Can be difficult to remove from the final product due to similar solubility in some organic solvents.
Dibenzylamine (C₆H₅CH₂)₂NHOver-alkylation of the amine during Step 1.A basic impurity that can be removed with an acid wash.
Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A3: A quick purity assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material alongside the starting materials on a silica plate. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acids. Multiple spots indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method. A C18 reversed-phase column is commonly used.[4] The presence of multiple peaks allows for the determination of the relative percentage of impurities. Methods often use a mobile phase of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid to improve peak shape.[3]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product can quickly reveal the presence of major impurities by identifying characteristic peaks that do not belong to the product.[3] For example, the presence of a triplet and quartet pattern characteristic of ethanol (if used as a solvent) is a clear sign of residual solvent.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step solutions to common purification challenges.

Q4: My crude product is a persistent oil and will not crystallize. What are the likely causes and solutions?

A4: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.

  • Cause 1: Residual Solvent: Solvents like pyridine, DMF, or even water can be trapped in the crude product.

    • Solution: Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating (e.g., 40-50°C, if the product is stable). Co-evaporation with a solvent like toluene can help azeotropically remove water and other high-boiling solvents.

  • Cause 2: High Impurity Load: A significant amount of unreacted starting materials or byproducts can prevent crystallization.

    • Solution: Before attempting recrystallization, perform a preliminary purification. An acid-base wash (see Protocol 2) is highly effective for removing neutral or basic impurities. If the impurities are acidic and non-polar, a preliminary pass through a short plug of silica gel can be beneficial.

Q5: My NMR spectrum clearly shows unreacted N-benzylglycine. What is the most efficient removal method?

A5: Since N-benzylglycine is structurally and electronically similar to the final product, simple recrystallization may not be effective.

  • Method 1: Flash Column Chromatography (Recommended): This is the most reliable method for separating compounds with similar polarities.[5] A carefully chosen eluent system will allow for the separation of N-benzylglycine from the more non-polar final product. See Protocol 3 for a detailed procedure.

  • Method 2: Fractional Recrystallization: This can be attempted if chromatography is not an option. It involves a series of careful recrystallizations, where the initial crystals formed may be enriched in one component.[6] This process can be tedious and may result in significant product loss.

Detailed Purification Protocols

Protocol 1: Recrystallization for General Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents (see table below). An ethanol/water mixture is often a good starting point for this class of compounds.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves completely.[8] Adding too much solvent is a common mistake that will lead to poor recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a drop of ethanol to clarify and then cool.
Ethyl Acetate/Hexanes Good for less polar impurities. Dissolve in a minimum of boiling ethyl acetate, then add hexanes until turbidity persists. Cool slowly.
Toluene Can be effective but requires higher temperatures. Ensure good ventilation.
Protocol 2: Acid-Base Extraction Workflow

This technique is excellent for removing neutral or basic impurities (like dibenzylamine or benzyl alcohol) from your acidic final product. The process relies on converting the acidic product into its water-soluble salt form.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its sodium salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the wash 2-3 times.

  • Separate Layers: Combine all the aqueous layers. The organic layer containing the impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring. The product will precipitate out as a solid as the solution becomes acidic (check with pH paper to ensure pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under a high vacuum.

Acid_Base_Extraction Start Crude Product (in Ethyl Acetate) Add_Base Wash with aq. NaHCO₃ Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer: Neutral/Basic Impurities (e.g., Benzyl Alcohol) Separate->Organic_Layer Top Layer Aqueous_Layer Aqueous Layer: Deprotonated Product (Water-Soluble Salt) Separate->Aqueous_Layer Bottom Layer Discard Discard Organic_Layer->Discard Acidify Acidify with 1M HCl to pH 2 Aqueous_Layer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product Pure Product Filter_Dry->Final_Product

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Flash Column Chromatography

This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (usually silica gel).[5]

Step-by-Step Methodology:

  • Select Eluent: Use TLC to find a solvent system that gives your product an Rf value of ~0.3-0.4 and provides good separation from impurities. A common starting point is a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the mixture to prevent peak tailing of the acidic product.

  • Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a glass column.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elute: Begin running the solvent through the column, starting with the low-polarity mixture. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc in hexanes to 30% EtOAc in hexanes).

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]

  • Moore, S., & Stein, W. H. (1958). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry, 30(2), 1185-1189. Retrieved from [Link]

  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-81. Retrieved from [Link]

  • Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • PubMed. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-81. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 5988. Retrieved from [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • National Center for Biotechnology Information. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method.
  • Organic Syntheses. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Retrieved from [Link]

  • YouTube. (2021). Amino Acid Chromatography. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. International Journal of Organic Chemistry, 3, 41-48. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem., 11(3), 245-249. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules bearing benzyl‐substituted amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to a Validated HPLC Assay for 2-(benzenesulfonamido)acetic acid: Performance, Protocol, and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(benzenesulfonamido)acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol. We will explore the scientific rationale behind the method's design, present a comprehensive validation package according to international guidelines, and objectively compare its performance against other common analytical techniques.

Introduction: The Analytical Imperative for 2-(benzenesulfonamido)acetic acid

2-(Benzenesulfonamido)acetic acid is a molecule of interest as a potential precursor or intermediate in the synthesis of biologically active, sulfur-containing compounds.[1] In any pharmaceutical development pipeline, the precise and accurate quantification of such compounds is not merely a procedural step but a cornerstone of quality control. Whether it is quantifying the active pharmaceutical ingredient (API), monitoring reaction completion, or detecting impurities, a robust and reliable analytical method is paramount for ensuring product safety, efficacy, and regulatory compliance.[2][3]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this type of analysis due to its versatility, precision, and robustness.[3] This guide details a reversed-phase HPLC (RP-HPLC) method specifically tailored and validated for 2-(benzenesulfonamido)acetic acid.

The Featured Method: A Validated RP-HPLC Assay

The method described herein is designed for optimal resolution, peak symmetry, and sensitivity, ensuring it is fit for its intended purpose in a quality control environment.

Causality Behind Experimental Choices (The "Why")
  • Separation Mode (Reversed-Phase): 2-(benzenesulfonamido)acetic acid is a moderately polar organic molecule containing both a hydrophobic benzene ring and polar carboxylic acid and sulfonamide groups. A reversed-phase C18 column, with its nonpolar stationary phase, is ideal for retaining and separating such compounds from more polar or nonpolar impurities.[4][5]

  • Mobile Phase (Acidified Acetonitrile/Water): The mobile phase consists of an organic modifier (acetonitrile) and water. The inclusion of an acid (e.g., orthophosphoric acid) to maintain a low pH (~3.0) is critical.[6] At this pH, the carboxylic acid group of the analyte is protonated (non-ionized), which prevents peak tailing and ensures consistent retention on the nonpolar stationary phase. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for this class of compounds.

  • Detection (UV at 220 nm): The benzenesulfonyl group in the molecule contains a strong chromophore (the benzene ring) that absorbs UV light. A wavelength of 220 nm provides high sensitivity for this moiety, making it an excellent choice for quantification.[6][7]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to final analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep1 Accurately weigh standard/sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:Water) prep1->prep2 prep3 Sonicate to ensure complete dissolution prep2->prep3 prep4 Dilute to final target concentration prep3->prep4 prep5 Filter through 0.45 µm syringe filter prep4->prep5 hplc1 Equilibrate HPLC system with mobile phase prep5->hplc1 Proceed to Analysis hplc2 Inject prepared solution (e.g., 10 µL) hplc1->hplc2 hplc3 Isocratic Elution & Chromatographic Separation hplc2->hplc3 hplc4 UV Detection at 220 nm hplc3->hplc4 data1 Integrate analyte peak hplc4->data1 Acquire Data data2 Calculate concentration against standard curve data1->data2 data3 Verify against system suitability criteria data2->data3 data4 Generate final report data3->data4

Caption: Experimental workflow for 2-(benzenesulfonamido)acetic acid analysis.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chemicals and Reagents:

  • 2-(benzenesulfonamido)acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q)

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Procedure:

  • Mobile Phase Preparation: Add 1.0 mL of orthophosphoric acid to 1 L of HPLC grade water. Mix thoroughly. Prepare the final mobile phase by mixing 400 mL of Acetonitrile with 600 mL of the prepared aqueous acid solution. Degas before use.

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1-200 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard, aiming for a final concentration within the validated range of the method.

  • Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the diluent (as a blank), followed by the standard solutions and sample solutions.

Method Validation: A Self-Validating System (ICH Q2(R2))

The trustworthiness of an analytical method hinges on its validation. The protocol described was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[8][9] This ensures the data generated is reliable, reproducible, and scientifically sound.[10]

Validation Parameters Summary:

ParameterAcceptance CriteriaResult
Specificity No interference from blank at the analyte's retention time.Pass
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995
Range 10 - 150 µg/mLValidated
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%< 1.0%
LOD Signal-to-Noise ratio ≥ 30.5 µg/mL
LOQ Signal-to-Noise ratio ≥ 101.5 µg/mL
Robustness %RSD of results ≤ 2.0% after minor changesPass
Linearity Data

The method's linearity was assessed over a concentration range of 10-150 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)
10125,480
25314,950
50628,100
1001,258,300
1501,885,200
Accuracy and Precision Data

Accuracy was determined by spike recovery at three concentration levels (n=3 replicates each). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day), expressed as Relative Standard Deviation (%RSD).

LevelSpiked Conc. (µg/mL)Mean Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
Low (80%)40101.50.850.92
Mid (100%)5099.80.650.78
High (120%)6099.20.710.85

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is robust for routine quality control, other techniques offer different advantages depending on the analytical goal.[2][11]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC uses smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster run times and higher resolution, making it ideal for high-throughput screening. However, it requires specialized and more expensive equipment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides unparalleled specificity and sensitivity.[3][12] It is the method of choice for identifying unknown impurities and for quantification at very low levels (trace analysis), as it provides molecular weight information.[2]

  • Gas Chromatography (GC): GC is primarily used for volatile or semi-volatile compounds.[3] 2-(benzenesulfonamido)acetic acid is non-volatile and would require a chemical derivatization step to make it suitable for GC analysis. This adds complexity and potential for error, making GC a less direct or desirable method.

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency based on charge-to-size ratio and uses minimal sample and solvent.[13] It can be an alternative for ionic species but may have challenges with reproducibility compared to modern HPLC systems.

Performance Comparison Table
TechniquePrimary UseSpeedSensitivitySpecificityCost/Complexity
HPLC-UV Routine QC, Assay, Impurity Quantification Moderate Good Good Low-Moderate
UPLC-UV High-Throughput ScreeningHighVery GoodGoodModerate-High
LC-MS Impurity ID, Trace Analysis, Structural InfoModerate-HighExcellentExcellentHigh
GC-FID/MS Volatile Analytes, Residual SolventsHighGood-ExcellentGood-ExcellentModerate
CE Ionic Species, Chiral SeparationsHighGoodVery GoodModerate
Decision Diagram for Method Selection

This diagram provides a logical framework for choosing the appropriate analytical technique.

G start What is the Analytical Goal? q1 Routine Quantification (Assay/Purity)? start->q1 q2 Need Structural Info or Trace Analysis? q1->q2 No res_hplc Validated HPLC-UV is Recommended q1->res_hplc Yes q3 High-Throughput Screening Needed? q2->q3 No res_lcms LC-MS is Required q2->res_lcms Yes q4 Is Analyte Volatile? q3->q4 No res_uplc Consider UPLC q3->res_uplc Yes res_gc GC is Appropriate q4->res_gc Yes res_other Consider other techniques (e.g., CE) q4->res_other No

Caption: Logical diagram for selecting an analytical method.

Conclusion

The described reversed-phase HPLC method provides a simple, accurate, precise, and robust solution for the quantitative analysis of 2-(benzenesulfonamido)acetic acid. Its validation in accordance with ICH guidelines ensures its suitability for routine use in a regulated quality control laboratory. While advanced techniques like UPLC and LC-MS offer advantages in speed and specificity, respectively, the presented HPLC method strikes an optimal balance between performance, cost, and accessibility. The choice of method should always be guided by the specific analytical objective, whether it is routine batch release, high-throughput screening, or in-depth impurity characterization.

References

  • Singh, D. and Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Patyra, E. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
  • Gadekar, A. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Tzanavaras, P. D. et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Patyra, E. et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • Tzanavaras, P. D. et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision.
  • Shimadzu (Europe). (n.d.). Analytical Methods for Organic Acids.
  • Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
  • Heyen, S. et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.
  • Yathirajan, H. S. et al. (n.d.). 2-(Benzenesulfonamido)acetic acid. PMC - NIH.
  • Matrix Fine Chemicals. (n.d.). 2-BENZENESULFONAMIDOACETIC ACID | CAS 5398-96-9.
  • Reddy, G. S. et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • ResearchGate. (n.d.). A validated HPLC method for estimation of contents of free acetic acid in drug substances | Request PDF.
  • Vandana, & Chaudhary, A. K. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry.
  • Reddy, B. G. et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. PubMed.
  • Phenomenex. (n.d.). APPLICATIONS.
  • Kumar, A. et al. (n.d.). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 2-Tetradecylbenzenesulfonic Acid by HPLC-MS.

Sources

Beyond Chlorides: The Next-Generation Sulfonylating Toolkit for Amino Acid Modification

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: Why Leave Chlorides Behind?

For decades, sulfonyl chlorides (


) were the default electrophiles for sulfonylation. However, their utility in biological systems is severely compromised by their high moisture sensitivity and indiscriminate reactivity. In aqueous buffers, sulfonyl chlorides hydrolyze rapidly to sulfonic acids, often faster than they label the target protein, necessitating large excesses of reagent and harsh pH conditions that can denature sensitive proteins.

The field has shifted toward Sulfur(VI) Fluoride Exchange (SuFEx) and Sulfur-Triazole Exchange (SuTEx) chemistries. These "next-generation" agents offer a tunable spectrum of reactivity, allowing for chemoselective modification of Lysine, Tyrosine, and Histidine residues in complex biological milieus (lysates and live cells) where sulfonyl chlorides would fail.

The Arsenal: Comparative Analysis of Alternative Agents

This section objectively compares the three dominant alternatives: Sulfonyl Fluorides , Sulfonyl Triazoles , and Fluorosulfates .

Comparative Performance Matrix
FeatureSulfonyl Chlorides (Traditional)Sulfonyl Fluorides (SuFEx)Sulfonyl Triazoles (SuTEx)Fluorosulfates
Hydrolytic Stability Poor (

mins)
Excellent (

weeks/months)
Moderate to GoodHigh
Primary Residue Target Non-specific (Lys, Cys, Tyr, His)Tyr , Lys, His, SerTyr (High selectivity), LysTyr, Lys (Latent)
Mechanism Fast, chaotic nucleophilic attackSulfur-Fluoride Exchange (Assisted)Sulfur-Triazole ExchangeSulfur-Fluoride Exchange
Reactivity Profile High / IndiscriminateTunable (requires activation)High & Tunable (Leaving group dependent)Low (Metabolically stable)
Biological Context Synthetic chemistry onlyLive cells, Lysates, Purified proteinLive cells, Proteome-wide profilingDrug conjugation (Probes)
Key Advantage Cheap, readily available"Click" chemistry, redox stableTunable kinetics , targets non-catalytic TyrHigh metabolic stability
Deep Dive: The Alternatives
A. Sulfonyl Fluorides (

)

The cornerstone of Sharpless's SuFEx chemistry. The S-F bond is thermodynamically strong but kinetically active toward specific nucleophiles in unique protein microenvironments (e.g., proximity to a basic residue that assists fluoride departure).

  • Best For: Broad-spectrum profiling where stability is paramount.

  • Limitation: Can be too stable/unreactive against "average" nucleophiles without protein-assisted activation.

B. Sulfonyl Triazoles (

)

A newer class (SuTEx) that replaces the fluoride with a triazole leaving group.[1][2][3]

  • Best For: Tyrosine modification.[4] The triazole leaving group can be chemically tuned (e.g., 1,2,3- vs 1,2,4-triazoles) to adjust electrophilicity, often showing 10-100x higher reactivity than corresponding sulfonyl fluorides while maintaining chemoselectivity.

  • Key Insight: SuTEx probes can label "cryptic" non-catalytic tyrosines that SuFEx probes miss.

C. Fluorosulfates (

)

Technically an ester of fluorosulfuric acid.

  • Best For: Late-stage drug functionalization.[4] They are less reactive than sulfonyl fluorides, making them ideal "silent" warheads that only react upon specific binding events (proximity-induced reaction).

Mechanistic Pathways & Selectivity[6]

Understanding the activation mechanism is crucial for experimental design. Unlike chlorides, which react via a loose transition state susceptible to water, these alternatives require specific activation or stabilization.

Diagram 1: Mechanistic Activation Pathways

This diagram illustrates the divergence in activation between the chaotic chloride pathway and the controlled SuFEx/SuTEx pathways.

Mechanism Substrate Protein Nucleophile (Tyr-OH / Lys-NH2) TS_Cl Loose Transition State (High Hydrolysis) Substrate->TS_Cl TS_F Defined Transition State (H-Bond Stabilized) Substrate->TS_F TS_Tri Tunable Transition State (LG Assistance) Substrate->TS_Tri Cl_Agent Sulfonyl Chloride (R-SO2-Cl) Cl_Agent->TS_Cl Fast / Uncontrolled F_Agent Sulfonyl Fluoride (R-SO2-F) F_Agent->TS_F Requires Proximity/Base Tri_Agent Sulfonyl Triazole (R-SO2-Tri) Tri_Agent->TS_Tri Tunable Reactivity Product Sulfonylated Protein (Stable Covalent Bond) TS_Cl->Product Hydrolysis Sulfonic Acid (Dead End) TS_Cl->Hydrolysis Major Pathway TS_F->Product TS_F->Hydrolysis Negligible TS_Tri->Product

Caption: Comparative activation landscapes. Note the high hydrolysis risk for chlorides versus the stabilized, productive pathways for Fluorides and Triazoles.

Strategic Selection: Decision Tree

Choose the right agent based on your specific biological question and target residue.

Diagram 2: Reagent Selection Workflow

Selection Start Target Objective Q1 Is the target residue known? Start->Q1 Q2 Primary Residue Target? Q1->Q2 Yes Sol_SuFEx USE: Sulfonyl Fluorides (SuFEx) Broad reactivity (Lys/His/Tyr) Requires basic pocket Q1->Sol_SuFEx No Branch_Yes Yes Branch_No No (Global Profiling) Res_Tyr Tyrosine (Tyr) Q2->Res_Tyr Res_Lys Lysine (Lys) Q2->Res_Lys Sol_SuTEx USE: Sulfonyl Triazoles (SuTEx) High selectivity for Tyr Tunable reactivity Res_Tyr->Sol_SuTEx High Potency Needed Sol_FS USE: Fluorosulfates For proximity-driven ligand discovery Res_Tyr->Sol_FS Ligand Directed Res_Lys->Sol_SuTEx Specific Contexts Res_Lys->Sol_SuFEx General Labeling

Caption: Decision matrix for selecting sulfonylating agents based on residue specificity and experimental goals.

Experimental Protocols

Protocol A: Tyrosine-Selective Labeling with SuTEx (Sulfonyl Triazoles)

Objective: Covalent labeling of functional tyrosine residues in live cells or lysates. Reference Grounding: Based on SuTEx chemistry developed by the Hsu Lab [1, 2].

Materials:

  • Probe: Sulfonyl-triazole probe (e.g., KY-26 or similar 1,2,4-triazole analog).

  • Buffer: PBS (pH 7.4). Avoid Tris or primary amine buffers if high concentrations are used, though SuTEx is Tyr-selective.

  • Lysis Buffer: 1% NP-40, 0.1% SDS in PBS with protease inhibitors.

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfonyl-triazole probe in DMSO to a 50 mM stock.

  • Treatment (Live Cell): Treat cells (at ~80-90% confluence) with the probe at a final concentration of 20–100 µM .

    • Note: SuTEx kinetics are faster than SuFEx; 1-2 hours incubation at 37°C is typically sufficient.

  • Quenching: Remove media and wash cells 2x with ice-cold PBS to remove excess unbound probe.

  • Lysis: Harvest cells in Lysis Buffer. Incubate on ice for 15 min, then sonicate.

  • Click Chemistry (Optional for Enrichment): If the probe contains an alkyne handle, perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a biotin-azide reporter to enrich labeled proteins for Mass Spec analysis.

    • Reaction: 100 µM Biotin-N3, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. Incubate 1 hr at RT.

  • Analysis: Western Blot (streptavidin-HRP) or LC-MS/MS.

Protocol B: Lysine/Histidine Modification with SuFEx (Sulfonyl Fluorides)

Objective: Modification of reactive Lys/His residues using Aryl Sulfonyl Fluorides. Reference Grounding: Based on Sharpless/Kelly Lab methodologies [3, 4].

Materials:

  • Reagent: Aryl sulfonyl fluoride (e.g., Benzenesulfonyl fluoride derivative).

  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 – 8.0.

    • Critical: SuFEx on Lysine is pH sensitive.[5] Higher pH (8.0) favors the unprotonated amine (

      
      ) enhancing nucleophilicity.
      

Step-by-Step Workflow:

  • Protein Prep: Dilute protein to 1-10 µM in Buffer.

  • Reagent Addition: Add sulfonyl fluoride (from 100x DMSO stock) to a final concentration of 100–500 µM (10-50 equivalents).

    • Why high equivalents? While stable, SuFEx is less reactive than chlorides.[6][7][8] The stability allows high concentrations without rapid hydrolysis.

  • Incubation: Incubate at 25°C or 37°C for 4–12 hours .

    • Validation: Unlike chlorides which react in seconds, SuFEx is a "slow" click reaction requiring time or protein-templated acceleration.

  • Quenching: Quench with 50 mM Tris-HCl (pH 8.0) or by gel filtration (Zeba spin columns) to remove excess small molecule.

  • QC: Verify modification by Intact Protein Mass Spectrometry. Look for mass shifts corresponding to

    
    .
    

References

  • Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Source: Nature Chemical Biology / PMC. URL:[Link]

  • Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. Source: Journal of the American Chemical Society.[2][9] URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition.[5] URL:[Link]

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Source: ChemRxiv / ResearchGate. URL:[Link][3][10][11]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Sulfonylamino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonylamino acids, a class of molecules integrating the structural features of amino acids with a sulfonyl (-SO₂-) moiety, are of significant interest to researchers in drug discovery and development. The covalent attachment of a sulfonyl group to the amino nitrogen of an amino acid can profoundly alter its physicochemical properties, influencing its biological activity, pharmacokinetic profile, and formulation characteristics. This guide provides a comparative study of the key physicochemical properties of sulfonylamino acids, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

The structure of a sulfonylamino acid can be varied in two key positions: the R-group of the amino acid and the R'-group of the sulfonyl moiety. This dual variability allows for the fine-tuning of properties to optimize a molecule for a specific biological target or delivery system. This guide will focus on N-arylsulfonylated amino acids, with a particular emphasis on tosyl (p-toluenesulfonyl) and dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives as illustrative examples.

The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its target site is governed by a complex interplay of its physicochemical properties. For sulfonylamino acids, the key parameters to consider are:

  • Acidity (pKa): This determines the ionization state of the molecule at a given pH. Sulfonylamino acids possess at least two ionizable groups: the carboxylic acid and the sulfonamide proton. The pKa of these groups influences solubility, membrane permeability, and receptor binding.

  • Lipophilicity (logP): This is a measure of a compound's partitioning between a lipid and an aqueous phase. It is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Solubility: The extent to which a compound dissolves in a particular solvent is crucial for its formulation and bioavailability. Aqueous solubility is particularly important for oral and parenteral drug delivery.

  • Stability: The chemical stability of a drug molecule under various conditions (pH, temperature, light) is essential for its shelf-life and to prevent the formation of degradation products that could be inactive or toxic.

This guide will now delve into a comparative analysis of these properties, followed by detailed experimental protocols.

Comparative Physicochemical Properties

Acidity (pKa)

Sulfonylamino acids are polyprotic acids. The carboxylic acid group is typically the most acidic, with a pKa value generally in the range of 2-4. The sulfonamide proton is also acidic, with its pKa being highly dependent on the electronic nature of the sulfonyl group and the adjacent amino acid.

CompoundpKa (Carboxylic Acid)pKa (Sulfonamide NH)
N-Tosyl-Glycine ~3.5 (Predicted)~8-9 (Predicted)
N-Tosyl-L-Alanine 3.45 (Predicted)[1]~8-9 (Predicted)
N-Tosyl-L-Phenylalanine ~3.3 (Predicted)~8-9 (Predicted)
N-Dansyl-Glycine ~3.6 (Predicted)~9-10 (Predicted)

Discussion of Trends:

  • The pKa of the carboxylic acid is influenced by the electron-withdrawing effect of the sulfonyl group, making it slightly more acidic than the corresponding free amino acid.

  • The acidity of the sulfonamide proton is a key feature. The electron-withdrawing nature of the sulfonyl group makes this proton significantly more acidic than the amino group of a free amino acid. The nature of the R' group on the sulfonyl moiety has a substantial impact; for example, a nitro-substituted arylsulfonyl group will lead to a lower pKa for the sulfonamide proton compared to a methyl-substituted one.

Lipophilicity (logP)

The logP value is a crucial indicator of a molecule's hydrophobicity. Higher logP values indicate greater lipid solubility.

CompoundlogP (Calculated/Predicted)
N-Tosyl-Glycine 1.07[2]
N-Tosyl-L-Alanine 1.2[3]
N-Tosyl-L-Phenylalanine 2.8[4]
N-Dansyl-Glycine 2.74[5]
N-Dansyl-L-Phenylalanine 3.8[6]

Discussion of Trends:

  • The large, aromatic sulfonyl groups (tosyl and dansyl) significantly increase the lipophilicity compared to the parent amino acids.

  • The lipophilicity increases with the size and hydrophobicity of the amino acid side chain (Gly < Ala < Phe).

  • The dansyl group, with its larger naphthalene ring system, confers greater lipophilicity than the tosyl group.

Solubility

Aqueous solubility is a critical parameter for bioavailability.

CompoundAqueous SolubilitySolubility in Organic Solvents
N-Tosyl-Glycine Sparingly solubleSoluble in polar organic solvents
N-Tosyl-L-Alanine Slightly soluble in water[7]Soluble in chloroform and methanol[1][7]
N-Tosyl-L-Phenylalanine Poorly solubleSoluble in polar organic solvents[8]
N-Dansyl-Glycine Freely soluble in aqueous media[9]Soluble in DMSO and methanol[10][11]
Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride 50 mg/mL in H₂O-

Discussion of Trends:

  • The introduction of a large, hydrophobic sulfonyl group generally decreases aqueous solubility compared to the parent amino acid.

  • The solubility in water is highly dependent on the pH and the pKa of the ionizable groups. At a pH where the carboxylic acid is deprotonated to a carboxylate, solubility is expected to increase.

  • Sulfonylamino acids are generally soluble in polar organic solvents like DMSO, methanol, and chloroform.[1][8][10]

Stability

The sulfonamide bond is generally stable under many synthetic conditions.[1] However, it can be cleaved under strongly acidic or reductive conditions.[1][4] The stability of the sulfonylamino acid in a pharmaceutical formulation will depend on the pH, temperature, and presence of other excipients.

General Stability Profile:

  • Acidic Conditions: The N-tosyl group is generally stable to moderately acidic conditions but can be cleaved by strong acids like HBr in acetic acid.[1]

  • Basic Conditions: The sulfonamide bond is generally stable to non-nucleophilic bases.[1]

  • Hydrolytic Stability: The sulfonamide bond is significantly more resistant to hydrolysis than an amide bond. Dansyl derivatives are known to be stable to acid hydrolysis (e.g., 6N HCl), which is why they are used for N-terminal amino acid analysis.[12]

Experimental Protocols

As a Senior Application Scientist, I emphasize the importance of robust and reproducible experimental methods. The following protocols are designed to be self-validating systems for the determination of the key physicochemical properties of sulfonylamino acids.

Determination of Acidity (pKa) by Potentiometric Titration

Principle: This method involves the titration of a solution of the sulfonylamino acid with a strong base (e.g., NaOH) while monitoring the pH. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve sulfonylamino acid in water/co-solvent B Adjust to acidic pH (e.g., pH 2) with HCl A->B C Titrate with standardized NaOH solution B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of NaOH added D->E F Determine equivalence points (inflection points) E->F G Calculate pKa values (pH at half-equivalence points) F->G

Workflow for pKa determination.

Detailed Protocol:

  • Materials and Equipment:

    • pH meter with a combination glass electrode

    • Magnetic stirrer and stir bar

    • Calibrated burette (10 or 25 mL)

    • Standardized 0.1 M NaOH solution

    • Standardized 0.1 M HCl solution

    • Sulfonylamino acid sample

    • Deionized water (and co-solvent like methanol if solubility is low)

    • Standard pH buffers (e.g., pH 4, 7, 10)

  • Procedure:

    • Calibrate the pH meter using the standard buffers.

    • Accurately weigh a sample of the sulfonylamino acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.

    • Place the solution in a beaker with a magnetic stir bar and begin stirring.

    • Immerse the pH electrode in the solution.

    • If necessary, add a small amount of 0.1 M HCl to lower the initial pH to below 2 to ensure all acidic groups are protonated.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence points, which are the points of steepest slope on the curve. These can be more accurately determined by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).

    • The pKa of the carboxylic acid (pKa₁) will be the pH at the volume of NaOH that is half of the first equivalence point volume.

    • The pKa of the sulfonamide (pKa₂) will be the pH at the volume of NaOH that is halfway between the first and second equivalence point volumes.

Determination of Lipophilicity (logP) by Shake-Flask Method

Principle: This is the "gold standard" method for logP determination. It involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and logP is its base-10 logarithm.

Experimental Workflow:

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and vice-versa B Dissolve sulfonylamino acid in one phase A->B C Mix aqueous and octanol phases B->C D Shake until equilibrium is reached (e.g., 24h) C->D E Separate the two phases (centrifugation) D->E F Measure concentration in each phase (e.g., HPLC-UV) E->F G Calculate logP = log([C]octanol / [C]water) F->G

Workflow for logP determination.

Detailed Protocol:

  • Materials and Equipment:

    • n-Octanol (reagent grade)

    • pH 7.4 phosphate buffer

    • Separatory funnels or screw-cap vials

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • HPLC system with a UV detector

    • Sulfonylamino acid sample

  • Procedure:

    • Prepare the two phases by pre-saturating n-octanol with the pH 7.4 buffer and the buffer with n-octanol. This is done by vigorously mixing equal volumes of the two liquids and allowing them to separate overnight.

    • Prepare a stock solution of the sulfonylamino acid in either the pre-saturated buffer or pre-saturated n-octanol.

    • In a screw-cap vial, add a known volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 5 mL of each).

    • Add a small aliquot of the stock solution to the vial. The final concentration should be such that it is detectable in both phases and does not exceed the solubility limit in either phase.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

    • Allow the vial to stand undisturbed for a longer period (e.g., 24 hours) to ensure equilibrium is reached and the phases have fully separated.

    • To ensure complete phase separation, centrifuge the vial for a short period (e.g., 10 minutes at 2000 rpm).

    • Carefully withdraw a sample from each phase for analysis.

  • Data Analysis:

    • Prepare a calibration curve for the sulfonylamino acid using the HPLC-UV system.

    • Inject the samples from the n-octanol and buffer phases into the HPLC and determine the concentration of the sulfonylamino acid in each phase using the calibration curve.

    • Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in buffer].

    • Calculate logP = log₁₀(P).

Determination of Thermodynamic Solubility

Principle: This method determines the equilibrium solubility of a compound in a given solvent by creating a saturated solution and measuring the concentration of the dissolved solute.

Experimental Workflow:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid sulfonylamino acid to the solvent (e.g., buffer) B Shake or stir the mixture at a constant temperature A->B C Allow to equilibrate for an extended period (e.g., 24-48h) B->C D Separate solid from the solution (filter/centrifuge) C->D E Measure concentration of the supersaturated solution (HPLC-UV) D->E F Report solubility (e.g., in mg/mL or µM) E->F

Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Materials and Equipment:

    • Screw-cap vials

    • Shaker or orbital incubator

    • Centrifuge or filtration device (e.g., syringe filters)

    • HPLC system with a UV detector

    • Sulfonylamino acid sample (solid)

    • Solvent (e.g., pH 7.4 phosphate buffer)

  • Procedure:

    • Add an excess amount of the solid sulfonylamino acid to a vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid present at the end of the experiment.

    • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • After equilibration, remove the vial and allow any undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, it is best to either centrifuge the vial and take the supernatant or filter the solution through a syringe filter (e.g., 0.22 µm).

    • Dilute the saturated solution with an appropriate solvent for analysis.

  • Data Analysis:

    • Prepare a calibration curve for the sulfonylamino acid using the HPLC-UV system.

    • Inject the diluted sample and determine its concentration.

    • Back-calculate the concentration in the original undiluted solution, taking into account the dilution factor. This concentration is the thermodynamic solubility.

Assessment of Chemical Stability

Principle: Stability testing involves subjecting the compound to various stress conditions (e.g., different pH values, elevated temperatures) over time and monitoring its degradation.

Experimental Workflow:

Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare solutions of sulfonylamino acid in different buffers (e.g., pH 2, 7, 10) B Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C) A->B C Withdraw aliquots at specified time points (t=0, 24h, 1 week, etc.) B->C D Analyze aliquots by HPLC-UV to quantify remaining compound C->D E Plot % remaining vs. time for each condition D->E F Determine degradation kinetics and half-life (t½) E->F

Workflow for chemical stability assessment.

Detailed Protocol:

  • Materials and Equipment:

    • HPLC system with a UV detector

    • Temperature-controlled incubators or water baths

    • pH meter

    • Volumetric flasks and vials

    • Sulfonylamino acid sample

    • Buffers of different pH values (e.g., pH 2, 7.4, 9)

  • Procedure:

    • Prepare stock solutions of the sulfonylamino acid in an organic solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution into the different aqueous buffers to a known final concentration (e.g., 100 µM).

    • Dispense aliquots of these solutions into vials for each time point and temperature condition.

    • Take an initial sample (t=0) from each solution for immediate analysis.

    • Place the remaining vials in incubators at the desired temperatures (e.g., 4 °C, 25 °C, and 40 °C for accelerated stability).

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each condition for analysis.

  • Data Analysis:

    • Analyze each sample by HPLC to determine the concentration of the remaining sulfonylamino acid. A stability-indicating HPLC method that can separate the parent compound from its degradation products should be used.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 concentration.

    • Plot the natural logarithm of the percentage remaining versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • The half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.

Conclusion

The physicochemical properties of sulfonylamino acids are a direct consequence of their hybrid structure, combining the features of both amino acids and sulfonamides. This guide has provided a framework for understanding and evaluating these properties. By systematically applying the detailed experimental protocols herein, researchers and drug development professionals can generate the critical data needed to guide the selection and optimization of sulfonylamino acid-based drug candidates. The interplay between the amino acid side chain and the sulfonyl moiety offers a rich landscape for medicinal chemists to explore in the quest for novel therapeutics with improved efficacy and developability.

References

  • Libretexts. (2019, July 14). 1.5: Amino Acid Analysis and Chemical Sequencing. Chemistry LibreTexts. [Link]

  • ChemBK. (2024, April 10). N-Tosyl-L-phenylalanine chloromethyl ketone. Retrieved February 15, 2026, from [Link]

  • Pinho, S. P., et al. (2021). Solubilities of Amino Acids in the Presence of Chaotropic Anions.
  • PubChem. (n.d.). N-Tosyl-L-alanine. Retrieved February 15, 2026, from [Link]

  • Bramhall, J. (1986). Use of the fluorescent weak acid dansylglycine to measure transmembrane proton concentration gradients. Biochemistry, 25(12), 3479-3486.
  • PubChem. (n.d.). Nosyl-l-alanine. Retrieved February 15, 2026, from [Link]

  • Humphries, G. M., & Lovejoy, J. P. (1983). Dansyl lysine: a structure-selective fluorescent membrane stain?. Biophysical journal, 42(3), 307–310.
  • PubChemLite. (n.d.). N-p-tosylglycine (C9H11NO4S). Retrieved February 15, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • ResearchGate. (n.d.). The fluorescence spectrum of dansyl lysine in water (H2O, red) and in ethanol (EtOH, blue). [Link]

  • AA Blocks. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dansyl-L-phenylalanine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-Tosyl-D-phenylalanine. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, August 21). N-p-Tosylglycine. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved February 15, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). N-Dansyl-L-phenylalanine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dansylglycine. Retrieved February 15, 2026, from [Link]

  • Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
  • Li, B., et al. (2024).
  • ResearchGate. (2025, August 10). Solubility of D-Aspartic Acid and L-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Wikipedia. (n.d.). Alanine. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Aspartic acid. Retrieved February 15, 2026, from [Link]

Sources

Cross-Validation of Analytical Methods for Sulfonylamino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Bridging Quality Control and Bioanalysis in Drug Development

Executive Summary In the lifecycle of sulfonylamino acid-based therapeutics (e.g., protease inhibitors, sulfonylurea metabolites), analytical discontinuity often occurs between formulation development (CMC) and pharmacokinetic (PK) studies. This guide outlines a rigorous cross-validation framework comparing HPLC-PDA (Method A: Routine QC) and UHPLC-MS/MS (Method B: Bioanalysis). By focusing on the specific physicochemical properties of these amphiphilic, acidic derivatives, we establish a protocol that ensures data integrity across regulatory transitions (ICH Q2(R2) to M10).

Introduction: The Analytical Challenge

Sulfonylamino acid derivatives possess a unique chemical duality: the sulfonyl group (


) provides a weak chromophore and potential for negative ionization, while the amino acid moiety  (

) introduces significant polarity and pH-dependent solubility.
  • The Problem: Routine HPLC-UV methods often lack the sensitivity for plasma analysis, while LC-MS/MS methods used in clinical trials are too costly for routine batch release.

  • The Solution: Cross-validation. This is not merely validating two methods; it is the statistical confirmation that Method A and Method B yield equivalent decisions on sample quality.

Expert Insight: Regulatory bodies (FDA/EMA) increasingly scrutinize "method bridging." If your PK data (MS-based) cannot be correlated with your stability data (UV-based), your impurity qualification may be rejected.

Methodology Comparison

We compare a robust Quality Control method against a high-sensitivity Bioanalytical method.

Table 1: Instrumental Parameter Comparison
FeatureMethod A: HPLC-PDA (QC Standard)Method B: UHPLC-MS/MS (Bioanalysis)
Primary Application Raw material purity, Stability testing (High conc.)PK studies, Trace impurity profiling (Low conc.)
Stationary Phase C18 (3.5 µm), High Carbon LoadC18 (1.7 µm), Core-Shell or Fully Porous
Mobile Phase Phosphate Buffer (pH 3.0) / Acetonitrile0.1% Formic Acid in Water / Methanol
Detection Mode UV Absorbance @ 210–254 nmESI Negative Mode (MRM)
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Throughput Moderate (15-20 min run)High (3-5 min run)
Cost Per Sample Low ($)High (

$)

Experimental Protocol: Self-Validating Systems

To ensure trustworthiness, the extraction protocol must address the acidity of the analyte. Sulfonylamino acids are typically anionic at physiological pH.

Step 1: Sample Preparation (Mixed-Mode Anion Exchange)

Why this matters: Simple protein precipitation (PPT) leads to high matrix effects in MS. We use Mixed-Mode Anion Exchange (MAX) to lock the acidic analyte onto the sorbent while washing away neutrals.

  • Conditioning: Activate MAX cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading:

    • Plasma:[1][2] 200 µL Plasma + 200 µL 4%

      
       (Acidification disrupts protein binding).
      
    • Formulation: Dilute in mobile phase to range.

    • Internal Standard (IS): Spike deuterated analog (

      
      -Sulfonyl) at 50 ng/mL. This is the primary self-validating control.
      
  • Washing:

    • Wash 1: 5%

      
       in Water (Removes neutrals/bases).
      
    • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elution: Elute with 2% Formic Acid in Methanol. (Acidification neutralizes the carboxyl group, releasing it from the anion exchange sites).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    
Step 2: The Cross-Validation Workflow

The following diagram illustrates the decision tree for accepting cross-validation data, compliant with ICH M10 guidelines [1].

CrossValidation Start Start: Cross-Validation Study Split Split Samples (n=30) (Spiked Matrix & Incurred Samples) Start->Split MethodA Analyze via Method A (HPLC-PDA) Split->MethodA MethodB Analyze via Method B (UHPLC-MS/MS) Split->MethodB Calc Calculate % Difference (Conc A - Conc B) / Mean * 100 MethodA->Calc MethodB->Calc Check Check Acceptance Criteria Is %Diff within ±20% for >67% of samples? Calc->Check BlandAltman Bland-Altman Analysis Check for Bias Trend Check->BlandAltman Yes Fail Validation FAILED Investigate Bias/Matrix Effect Check->Fail No Pass Validation PASSED Methods are Interchangeable BlandAltman->Pass No Systematic Bias BlandAltman->Fail Bias Detected

Figure 1: Decision tree for cross-validating analytical methods, integrating ICH acceptance criteria and statistical bias checks.

Results & Discussion: Interpreting the Data

The following data represents a typical validation set for a sulfonylamino acid derivative (e.g., N-sulfonyl-L-proline).

Validation Metrics (Synthetic Data)
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Status
LOD 0.5 µg/mL0.5 ng/mLExpected (1000x diff)
Linearity (

)
0.99950.9980Both Pass
Recovery (SPE) 85.4% (RSD 2.1%)88.1% (RSD 3.5%)Consistent
Matrix Effect N/A92% (-8% Suppression)Acceptable
Cross-Validation Analysis

To validate interchangeability, we analyzed 30 incurred samples (actual study samples) using both methods. Note that Method A samples were concentrated to meet sensitivity limits.

  • Correlation Coefficient (

    
    ):  0.982. Warning: A high correlation does not prove agreement. It only proves linearity.
    
  • Bland-Altman Bias: +4.2%. Method A reads slightly higher than Method B.

    • Causality: HPLC-UV lacks the specificity of MS/MS. Co-eluting matrix components (absorbing at 210 nm) likely contributed to the positive bias in Method A [2].

Recommendation: For samples >1 µg/mL, Method A is valid but requires a correction factor of 0.96 if comparing directly to PK data. For samples <1 µg/mL, Method B is mandatory.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3] [Link]

  • Bland, J. M., & Altman, D. G. (1986).[4] Statistical methods for assessing agreement between two methods of clinical measurement.[4][5][6][7] The Lancet. [Link]

  • FDA Guidance for Industry. (2024). Analytical Procedure Validation: ICH Q2(R2). U.S. Food and Drug Administration. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Benzyl(phenylsulfonyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[Benzyl(phenylsulfonyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.